![molecular formula C9H7N3O2S B1361146 4-(2-Nitrophenyl)thiazole-2-amine CAS No. 90323-06-1](/img/structure/B1361146.png)
4-(2-Nitrophenyl)thiazole-2-amine
Overview
Description
4-(2-Nitrophenyl)thiazole-2-amine is a chemical compound with the molecular formula C9H7N3O2S . It has a molecular weight of 221.24 g/mol . The IUPAC name for this compound is 4-(2-nitrophenyl)-1,3-thiazol-2-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of this compound by refluxing thiourea and 4-nitrophenyl bromide in absolute methanol .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H, (H2,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiazole derivatives are known to exhibit a wide range of biological activities . They have been used in the synthesis of various pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 221.02589765 g/mol .Scientific Research Applications
4-(2-Nitrophenyl)thiazole-2-amine has a wide range of applications in scientific research. It is used in enzyme assays, immunoassays, and DNA/RNA hybridization assays. It is also used in cell culture studies, as it can be used to measure the activity of various enzymes and proteins. In addition, this compound is used in the study of drug metabolism and pharmacokinetics, as it can be used to measure the activity of various enzymes involved in drug metabolism.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Action Environment
Such factors can significantly impact the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-Nitrophenyl)thiazole-2-amine in lab experiments is its high solubility in water. This makes it easy to work with and allows for accurate measurements of enzyme activity. In addition, this compound is relatively inexpensive, making it an attractive option for experiments. However, one of the main limitations of this compound is its relatively low stability, which can lead to inaccurate results.
Future Directions
There are a number of potential future directions for 4-(2-Nitrophenyl)thiazole-2-amine research. One of the most promising areas of research is the development of new assays and methods for measuring enzyme activity. In addition, this compound could be used in the development of new drugs and drug delivery systems. Additionally, this compound could be used to study the effects of various environmental pollutants on biochemical pathways and physiological processes. Finally, this compound could be used in the development of new diagnostic tools and biomarkers.
Safety and Hazards
The safety information for 4-(2-Nitrophenyl)thiazole-2-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The safety pictograms indicate that it is a warning substance with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .
properties
IUPAC Name |
4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJERKMNYIBNFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344295 | |
Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90323-06-1 | |
Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90323-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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